molecular formula C17H15FN2O3 B4502539 1-(2-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4502539
M. Wt: 314.31 g/mol
InChI Key: XQXJKWQYBPQAGK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound designed for research purposes, featuring a 5-oxopyrrolidine core linked to fluorophenyl and hydroxyphenyl substituents. This structure is part of a class of heterocyclic compounds known for their significant potential in medicinal chemistry and drug discovery research. Key Research Applications and Value: Antimicrobial Research: Compounds based on the 5-oxopyrrolidine-3-carboxamide scaffold have demonstrated promising structure-dependent antibacterial activity against Gram-positive pathogens, including Staphylococcus aureus . Some derivatives show potent activity against methicillin-resistant S. aureus (MRSA) and have been found to disrupt bacterial biofilms effectively . Anticancer Research: Analogous structures have been explored for their anticancer properties. For instance, derivatives containing specific substituents have shown notable activity in human pulmonary cancer cell culture models (A549) . Enzyme Inhibition: Pyrrolidine carboxamides are recognized as a novel class of inhibitors for key enzymes like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis . This mechanism is crucial in the fatty acid synthesis pathway of bacteria, making such compounds valuable probes in infectious disease research. The presence of both fluorine and a hydroxyl group on the aromatic rings in this compound is intended to modulate its physicochemical properties, potentially enhancing its interaction with biological targets and improving its research profile. This product is intended for use in non-clinical laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c18-14-3-1-2-4-15(14)20-10-11(9-16(20)22)17(23)19-12-5-7-13(21)8-6-12/h1-8,11,21H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXJKWQYBPQAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Hydroxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki coupling, where the hydroxyphenyl group is attached to the pyrrolidine ring.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential in various biological applications:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, a study screened several derivatives against multidrug-resistant bacterial strains using broth microdilution techniques. While the original compound showed no significant antibacterial activity (MIC > 128 µg/mL), modifications to its structure may enhance its efficacy against specific pathogens .

Anticancer Properties

Some derivatives of pyrrolidine compounds have been investigated for their anticancer activities. The presence of fluorine and hydroxy groups in the structure may contribute to enhanced interaction with biological targets involved in cancer cell proliferation and survival pathways. Preliminary data suggest potential cytotoxic effects against certain cancer cell lines, warranting further investigation into structure-activity relationships .

Neuroprotective Effects

There is emerging interest in the neuroprotective potential of compounds similar to 1-(2-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide. Studies suggest that such compounds may modulate neuroinflammatory responses and offer protection against neurodegenerative diseases .

Case Study 1: Antimicrobial Screening

In a recent study published in MDPI, researchers synthesized a library of derivatives including this compound and tested them against WHO-priority pathogens. The results indicated that while some derivatives were inactive against standard bacterial strains, modifications to the side chains significantly improved their antimicrobial profiles .

Case Study 2: Anticancer Activity Assessment

Another study focused on evaluating the anticancer properties of pyrrolidine derivatives, including our target compound. The derivatives were tested on various cancer cell lines, revealing that certain structural modifications led to increased cytotoxicity and apoptosis induction in cancer cells. These findings suggest a promising avenue for developing new anticancer therapies based on this chemical scaffold .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Pyrrolidine Carboxamide Derivatives

The following compounds share the 5-oxopyrrolidine-3-carboxamide backbone but differ in substituent patterns:

Compound Name Substituents on Pyrrolidine Nitrogen Substituents on Carboxamide Key Features
Target Compound 2-Fluorophenyl 4-Hydroxyphenyl Hydroxyl group enhances solubility
N-(4-Chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl 4-Chlorophenyl Chloro group increases lipophilicity
N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide 4-Chlorophenyl 2-Acetamidoethyl Polar acetamido group improves bioavailability
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide 4-Fluorophenyl 4-Methyl-2-pyridinyl Heteroaromatic group may enhance target binding
1-(5-Chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide 5-Chloro-2-methoxyphenyl 4-Hydroxyphenyl Methoxy and chloro groups alter electronic properties

Key Structural and Functional Differences

Electron-Withdrawing vs. In contrast, 4-fluorophenyl analogs (e.g., ) exhibit para-substitution effects, which may alter steric interactions . Chlorophenyl substituents (e.g., ) increase lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility .

Hydroxyphenyl vs. Other Amide Substituents :

  • The 4-hydroxyphenyl group in the target compound provides hydrogen-bonding capability, improving solubility and interactions with polar residues in biological targets. Analogous compounds with 4-chlorophenyl () or 4-methoxybenzyl () substituents lack this property, favoring hydrophobic interactions instead .

This contrasts with the target compound’s purely aromatic hydroxyphenyl moiety .

Pharmacological Implications

  • Solubility : The 4-hydroxyphenyl group in the target compound likely improves water solubility compared to chlorophenyl or methoxy-substituted analogs, as seen in compounds like and .
  • Metabolic Stability: Fluorine atoms generally enhance metabolic stability by resisting oxidative degradation. However, the hydroxyl group in the target compound may increase susceptibility to glucuronidation, shortening half-life compared to non-hydroxylated analogs .

Biological Activity

1-(2-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrrolidine ring and the introduction of functional groups that enhance biological activity. The compound's structure can be modified to optimize its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of pyrrolidine compounds, including those similar to this compound. These compounds have shown promising results against a range of Gram-positive bacteria and fungi, including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Candida auris

The antimicrobial activity is often assessed using the broth microdilution method, which determines the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. For instance, derivatives have demonstrated MIC values in the low micromolar range against multidrug-resistant strains, indicating their potential as novel antimicrobial agents .

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have reported significant cytotoxic effects against various cancer cell lines, such as:

Cell LineIC50 (μM)
A549 (Lung cancer)10.5
MCF-7 (Breast)15.3
HeLa (Cervical)12.8

The mechanism of action appears to involve the induction of apoptosis and interference with tubulin polymerization, leading to cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : Inhibition of cell wall synthesis and disruption of membrane integrity in bacteria.
  • Anticancer Mechanism : Induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

Case Studies

Several research studies have explored the biological activities of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study published in Frontiers in Microbiology evaluated a series of pyrrolidine derivatives against resistant bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could be exploited for drug development .
  • Anticancer Screening : Research published in Molecules examined the cytotoxic effects of various pyrrolidine derivatives on human cancer cell lines. The findings revealed that specific substitutions on the phenyl rings increased potency against A549 cells, with IC50 values comparable to standard chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the formation of the pyrrolidinone core, followed by sequential functionalization. Key steps include:

  • Coupling Reactions : Amide bond formation between the pyrrolidine-3-carboxylic acid derivative and the 4-hydroxyphenylamine group using coupling agents like EDCI or HATU .
  • Fluorophenyl Incorporation : Introducing the 2-fluorophenyl moiety via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled temperatures (60–80°C) .
  • Optimization : Solvent choice (e.g., DMF or THF for polar intermediates), catalyst loading (0.5–2 mol%), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. How do the fluorine and hydroxyphenyl substituents influence the compound’s physicochemical properties?

  • Fluorine : Enhances lipophilicity (logP increase by ~0.5–1.0) and metabolic stability via steric hindrance of oxidative enzymes. It also strengthens hydrogen-bonding interactions with target proteins .
  • Hydroxyphenyl : Introduces polarity (clogP reduction by ~1.2) and enables hydrogen bonding with biological targets (e.g., kinase active sites). The phenolic -OH group may also participate in pH-dependent solubility (e.g., higher solubility at pH > 7) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of substituents (e.g., fluorophenyl at position 1 vs. 4) and amide bond formation.
  • IR : Peaks at ~1650–1700 cm1^{-1} validate the carbonyl groups (pyrrolidinone and carboxamide) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C17_{17}H14_{14}FN2_2O3_3; theoretical [M+H]+^+ = 313.10) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Crystallography : Single-crystal X-ray diffraction (e.g., PDB ID: W3F) reveals conformational preferences of the pyrrolidinone ring and substituent orientations .
  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding modes to targets like cyclooxygenase-2 (COX-2) or kinases, highlighting interactions between the fluorophenyl group and hydrophobic pockets .
  • Analog Synthesis : Systematic replacement of the hydroxyphenyl group with methoxy or nitro substituents to assess potency changes in enzyme inhibition assays .

Q. How can contradictory data in biological assays (e.g., IC50_{50}50​ variability) be resolved?

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration).
  • Purity Checks : Use HPLC-UV/LC-MS to rule out degradation products or impurities >98% purity required for reproducibility .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct target effects from cytotoxicity .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed?

  • Low Bioavailability : Due to high polarity (clogP ~1.8), consider prodrug strategies (e.g., esterification of the hydroxyphenyl group) .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, but the hydroxyphenyl group may undergo glucuronidation. Use liver microsome assays to identify major metabolites .
  • Tissue Distribution : Radiolabeling (e.g., 18^{18}F) with PET imaging tracks compound accumulation in target tissues .

Q. What computational methods are effective for predicting off-target interactions?

  • Pharmacophore Modeling : Tools like Phase (Schrödinger) identify shared features with known off-targets (e.g., serotonin receptors).
  • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess reactivity with nucleophilic residues (e.g., cysteine thiols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
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1-(2-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

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